molecular formula C18H28BNO3 B594755 N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-83-7

N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No. B594755
M. Wt: 317.236
InChI Key: XRBKWAMLZWELDF-UHFFFAOYSA-N
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Description

The compound is a derivative of boronic acid, specifically a boronic ester, as indicated by the “tetramethyl-1,3,2-dioxaborolan-2-yl” moiety . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through the reaction of boronic acids with alcohols . The synthesis could involve substitution reactions .


Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation and reduction reactions.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing the dioxaborolan-2-yl group have been synthesized and structurally characterized, revealing their potential as intermediates in the synthesis of biologically active molecules and materials. For instance, derivatives of imidazo[1,2-a]pyridine, incorporating the dioxaborolan-2-yl group, have been designed and synthesized, demonstrating the role of such compounds in the development of drug molecules through coupling reactions (Chen et al., 2021). The crystal structure, vibrational properties, and theoretical calculations of such compounds provide insights into their chemical behavior and potential applications.

Material Science and Nanotechnology

Boron-containing compounds have been explored for their applications in material science, particularly in the development of fluorescent materials and nanoparticles. The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds, exemplifies the utility of these structures in synthesizing complex molecules (Kong et al., 2016). Additionally, heterodifunctional polyfluorenes derived from dioxaborolane have been used to produce bright, tunable fluorescence nanoparticles, suggesting applications in bioimaging and sensing (Fischer et al., 2013).

properties

IUPAC Name

N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-8-10-14(11-9-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBKWAMLZWELDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682280
Record name N-tert-Butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

CAS RN

1256359-83-7
Record name N-(1,1-Dimethylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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